Sildenafil citrate Sildenafil citrate Sildenafil citrate is the citrate salt of sildenafil. It has a role as a vasodilator agent and an EC 3.1.4.35 (3',5'-cyclic-GMP phosphodiesterase) inhibitor. It contains a sildenafil.
Sildenafil Citrate is the citrate salt form of sildenafil, an orally bioavailable pyrazolopyrimidinone derivative structurally related to zaprinast, with vasodilating and potential anti-inflammatory activities. Upon oral administration, sildenafil selectively targets and inhibits cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), thereby inhibiting the PDE5-mediated degradation of cGMP found in smooth muscle and increasing cGMP availability. This results in prolonged smooth muscle relaxation in the corpus cavernosum of the penis, thereby causing vasodilation, blood engorgement and a prolonged penile erection. In the smooth muscle of the pulmonary vasculature, the increase in cGMP results in smooth muscle relaxation, vasodilation of the pulmonary vascular bed, relieving pulmonary hypertension and increasing blood flow in the lungs. In addition, sildenafil may reduce airway inflammation and mucus production.
A PHOSPHODIESTERASE TYPE-5 INHIBITOR; VASODILATOR AGENT and UROLOGICAL AGENT that is used in the treatment of ERECTILE DYSFUNCTION and PRIMARY PULMONARY HYPERTENSION.
See also: Sildenafil (has active moiety).
Brand Name: Vulcanchem
CAS No.: 171599-83-0
VCID: VC20777912
InChI: InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
SMILES: CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C28H38N6O11S
Molecular Weight: 666.7 g/mol

Sildenafil citrate

CAS No.: 171599-83-0

Cat. No.: VC20777912

Molecular Formula: C28H38N6O11S

Molecular Weight: 666.7 g/mol

* For research use only. Not for human or veterinary use.

Sildenafil citrate - 171599-83-0

CAS No. 171599-83-0
Molecular Formula C28H38N6O11S
Molecular Weight 666.7 g/mol
IUPAC Name 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Standard InChI Key DEIYFTQMQPDXOT-UHFFFAOYSA-N
Isomeric SMILES CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Canonical SMILES CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Appearance Powder

Chemical Structure and Properties

Sildenafil citrate (CAS No. 171599-83-0) is characterized by the molecular formula C28H38N6O11S and has a molecular weight of 666.7 daltons . The compound exists as a white crystalline powder with a melting point range of 187-189°C .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of sildenafil citrate:

PropertyValue
Molecular FormulaC28H38N6O11S
Molecular Weight666.7
Physical FormWhite powder
Melting Point187-189°C
Storage Temperature2-8°C
Solubility in DMSO>20mg/mL
Water Solubility3.488g/L (temperature not stated)
BCS Class1

Table 1: Physical and chemical properties of sildenafil citrate

The compound's solubility is notably pH-dependent, with solubility decreasing as pH increases. The pH of sildenafil citrate typically ranges between 3.7 and 3.8, with pKa values from 8.2 to 9.6 . This pH dependency influences the compound's bioavailability and pharmacokinetic profile.

ParameterClassification
Symbol (GHS)GHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP305+P351+P338
Hazard CodesXi
Risk Statements36/37/38
Safety Statements36
WGK Germany3

Table 2: Safety classification of sildenafil citrate

Mechanism of Action

Sildenafil citrate operates through a specific biochemical pathway to achieve its therapeutic effects, primarily acting as a selective inhibitor of PDE5.

Primary Biochemical Pathway

The drug's mechanism revolves around the nitric oxide (NO)/cGMP pathway. During sexual stimulation, nitric oxide is released in the corpus cavernosum, which then binds to guanylate cyclase receptors . This binding stimulates the production of cGMP, a second messenger that induces smooth muscle relaxation in the intimal cushions of the helicine arteries . This relaxation allows increased blood flow into the spongy tissue of the penis, facilitating erection.

Sildenafil protects cGMP from degradation by selectively inhibiting PDE5, the enzyme primarily responsible for breaking down cGMP in the corpus cavernosum . By inhibiting this degradation pathway, sildenafil prolongs the action of cGMP, enhancing and extending the smooth muscle relaxation necessary for erection .

Molecular Interactions

At the molecular level, sildenafil's structure resembles cGMP, allowing it to act as a competitive binding agent for PDE5 in the corpus cavernosum . The compound demonstrates high selectivity for PDE5 compared to other phosphodiesterase isozymes:

  • 1000-fold selectivity for PDE5 over PDE2 (found in adrenal cortex)

  • 1000-fold selectivity for PDE5 over PDE3 (found in smooth muscles, platelets, and cardiac tissue)

  • 1000-fold selectivity for PDE5 over PDE4 (found in brain and lung lymphocytes)

  • 80-fold selectivity for PDE5 over PDE1 (found in brain, kidney, and smooth muscle)

  • Only ≈10-fold selectivity for PDE5 over PDE6 (found in retinal photoreceptors)

This selectivity profile explains both the drug's efficacy and some of its side effects, particularly the visual disturbances associated with higher doses due to the lower selectivity for PDE5 over PDE6 .

Pharmacokinetics

The pharmacokinetics of sildenafil citrate have been extensively studied in patients with erectile dysfunction, providing valuable insights into its absorption, distribution, metabolism, and elimination.

Absorption and Distribution

For a reference patient (50-year-old male weighing 87 kg, not receiving CYP3A4 inhibitors), the typical values for sildenafil include an apparent clearance (CL/F) of 58.5±1.4 l h−1, a volume of distribution (V/F) of 310±6.92 l, and a first-order absorption constant (ka) of 2.6±0.176 h−1 . The absorption rate is notably affected by food intake, with meal consumption within 2 hours before dosing significantly influencing the absorption kinetics .

Metabolism and Elimination

The compound is primarily excreted as metabolites in the feces (approximately 80% of the administered oral dose) and to a lesser extent in the urine (approximately 13% of the administered oral dose) .

Factors Affecting Pharmacokinetics

Several factors significantly influence sildenafil's pharmacokinetics:

  • Age: For every decade increase in age, there is approximately a 4% decrease in clearance (CL/F)

  • Hepatic function: For every 10-unit increase in AST (a liver enzyme), there is approximately a 6% decrease in clearance

  • CYP3A4 inhibitors: Co-administration with potential CYP3A4 inhibitors results in approximately a 14% decrease in clearance

  • Body weight: For every 10-kg increase in body weight, there is approximately a 6% increase in volume of distribution (V/F)

  • Food intake: High-fat meals reduce absorption, increasing the time to reach maximum plasma concentration by approximately one hour and decreasing the maximum concentration by nearly one-third

Clinical Applications

Erectile Dysfunction

The primary and most well-established clinical application of sildenafil citrate is in the treatment of erectile dysfunction. Recent systematic reviews examining literature published between 2000 and 2024 confirm sildenafil's significant efficacy in improving both the physical and psychosocial aspects of erectile function .

Comprehensive analysis shows that improvements in erection firmness are directly linked to enhancements in psychosocial well-being for men with erectile dysfunction . This dual impact on both physiological function and psychological health underscores the compound's importance in comprehensive ED management.

Pulmonary Arterial Hypertension

Beyond erectile dysfunction, sildenafil citrate has been approved for treating pulmonary arterial hypertension . The same mechanism that causes vasodilation in penile tissues also produces beneficial effects in pulmonary vasculature, helping to reduce pulmonary vascular resistance and improve exercise capacity in patients with this condition.

Synthesis

The chemical synthesis of sildenafil citrate involves a multi-step process that has been well-documented in the scientific literature. The synthesis was first reported in Bioorganic & Medicinal Chemistry Letters, Volume 6, pages 1819 and 1824, in 1996 .

Synthetic Pathway

The synthesis follows these key steps:

  • Reaction of a diketoester (compound 1) with hydrazine to form the pyrazole ring

  • Regioselective N-methylation of the pyrazole followed by hydrolysis to produce a carboxylic acid (compound 3)

  • Nitration of compound 3 using nitric acid and sulfuric acid

  • Carboxamide formation and reduction of the nitro group

  • Acylation under basic conditions to produce a pyrazolopyrimidinone (compound 6)

  • Chlorosulfonylation selectively on the 5'-position of the phenyl ring

  • Coupling with an amine to yield sildenafil (compound 7)

  • Formation of the citrate salt to produce the final pharmaceutical compound

This synthetic pathway represents a significant achievement in medicinal chemistry, creating a compound with high selectivity for its target enzyme.

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